D2 Dopamine Receptor Antagonist Activity: Direct Comparison with Structural Analogs
1-(3,4-Dimethyl-phenyl)-piperazin-2-one exhibits measurable but weak antagonist activity at the rat D2 dopamine receptor with an IC50 of 22.6 μM (2.26 × 10^4 nM) [1]. This value serves as a quantitative benchmark distinguishing it from structurally related compounds that may demonstrate sub-micromolar or nanomolar potency at the same target. The compound's low micromolar D2 activity contrasts with high-potency D4-selective arylpiperazines such as PD 168568 (D4 Ki = 8.8 nM, D2 Ki = 1842 nM) . This potency differential—approximately 12-fold higher IC50 than the D2 Ki of PD 168568—establishes a clear activity gradient within the arylpiperazine class, enabling informed selection of appropriate positive controls, negative controls, or lead optimization starting points.
| Evidence Dimension | D2 dopamine receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 22.6 μM (2.26 × 10^4 nM) |
| Comparator Or Baseline | PD 168568: D2 Ki = 1842 nM; D4 Ki = 8.8 nM |
| Quantified Difference | Target compound IC50 ~12-fold higher (weaker) than comparator D2 Ki |
| Conditions | Antagonist activity at Sprague-Dawley rat striatum membrane D2 receptor assessed as inhibition of dopamine-stimulated [35S]GTPγS binding [1] |
Why This Matters
This quantitative D2 activity value enables users to select the compound as a low-potency reference standard or to avoid it when high D2 affinity is required for target engagement.
- [1] BindingDB. BDBM50619381 (CHEMBL5403228): 1-(3,4-dimethylphenyl)piperazin-2-one. D(2) dopamine receptor (Rat) IC50 = 2.26E+4 nM. Deposited 2024-12-14. View Source
